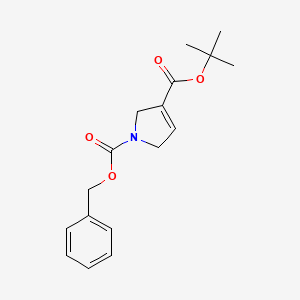

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Overview

Description

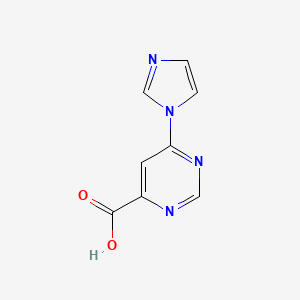

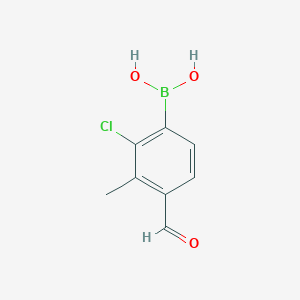

“2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” is a chemical compound . It’s a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

Tetrahydropyranyl (THP) ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C6H11ClO2/c1-8-6-5 (7)3-2-4-9-6/h5-6H,2-4H2,1H3 . Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical and Chemical Properties Analysis

Tetrahydropyran, a related compound, is a colorless volatile liquid . It has a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .Scientific Research Applications

Corrosion Inhibition for Mild Steel : Pyrazolopyridine derivatives, including compounds structurally related to 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine, have shown potential as corrosion inhibitors for mild steel in acidic environments. This was explored through various experimental techniques like weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Dandia et al., 2013).

Synthesis of Heterocycles : Research on pyrylium compounds has shown that certain derivatives, including those related to this compound, can be used in the synthesis of heterocycles. These compounds, formed through reactions with secondary alkyl amines, have potential applications in organic chemistry and materials science (Fischer et al., 1983).

Reaction with Caesium Fluoroxysulphate : Studies on the reaction of pyridine with CsSO4F have identified the formation of several products, including 2-chloro or 2-alkoxypyridine derivatives. The distribution of these products is significantly influenced by the choice of solvent used in the reaction (Stavber & Zupan, 1990).

Fluorescence Properties in Heterocyclic Compounds : Research into 2-pyrone derivatives has discovered that certain compounds exhibit fluorescence emission radiation. This includes studies on derivatives like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, indicating potential applications in fluorescence-based technologies (Mizuyama et al., 2008).

Crystal and Molecular Structure Analysis : Investigations into the molecular structures of various heterocyclic ligands, including those structurally similar to this compound, have been conducted. These studies provide insights into the structural properties of these compounds, which can be critical in the development of new materials and pharmaceuticals (Silva et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-3-(oxan-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDESDOIJUQKUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)

![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)